molecular formula C15H12N2O2S B2805961 N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 946340-29-0

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2805961
CAS No.: 946340-29-0
M. Wt: 284.33
InChI Key: YZTHSGFRAKIAAM-UHFFFAOYSA-N
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Description

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide backbone linked to a 5-phenylisoxazole moiety via a methyl group.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(14-7-4-8-20-14)16-10-12-9-13(19-17-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTHSGFRAKIAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of natural substrates with their targets. The thiophene ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Thiophene-2-carboxamide Moieties

Thiourea Derivatives (Compounds 76–80, Figure 14)
  • Structure : N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (76) and related derivatives feature a thiourea bridge (-N-C(S)-N-) instead of the isoxazole-methyl linkage.
  • Activity : Tested against M. tuberculosis strains, derivative 79 (2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide) exhibited the highest antitubercular activity (MIC: 0.5 µg/mL against H37Rv). The chloro and benzamide groups likely enhance target binding (e.g., InhA enzyme inhibition) compared to thiophene-2-carboxamide derivatives .
Rivaroxaban Impurity J (CAS 1632463-24-1)
  • Structure: A complex derivative with dual thiophene-2-carboxamide groups linked to oxazolidinone and morpholine rings.
  • Application: Used as a reference standard in anticoagulant drug development (e.g., Rivaroxaban). The oxazolidinone and morpholine groups enhance solubility and pharmacokinetic properties, unlike the simpler phenylisoxazole in the target compound .

Isoxazole-Based Analogues

Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p)
  • Structure : Shares a 5-methylthiophene-substituted isoxazole core but lacks the thiophene-2-carboxamide group.
  • Synthesis : Prepared via Oxone®-mediated cyclization, yielding 72% after purification by automated flash chromatography. The methylthiophene group may enhance lipophilicity compared to the phenyl group in the target compound .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
  • Structure : Replaces the phenylisoxazole with a thiazole ring.

Thiadiazole and Thiazole Derivatives

N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a–d)
  • Structure : Features a thiadiazole ring instead of isoxazole.
  • Activity : Demonstrated 60–85% inhibition at 50 µg/mL in unspecified assays. The thiadiazole’s sulfur atoms may confer redox activity but reduce metabolic stability compared to isoxazoles .
Thiazol-5-ylmethyl Carbamates (e.g., Compound m)
  • Structure : Thiazole rings linked to carbamate groups.
  • Application : Investigated for antiviral and antitumor activity. The carbamate group introduces hydrolytic liability, contrasting with the more stable carboxamide in the target compound .

Biological Activity

N-((5-phenylisoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₆N₂O₂S
  • Molecular Weight : 314.40 g/mol

This compound features an isoxazole ring, which is known for its ability to interact with various biological targets, and a thiophene moiety that enhances its pharmacological profile.

Target of Action

This compound primarily targets cyclooxygenase-2 (COX-2) , an enzyme involved in the inflammatory response. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are mediators of inflammation, pain, and fever.

Mode of Action

The compound acts as a selective inhibitor of COX-2. By binding to the active site of this enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammatory responses. Additionally, it may exhibit interactions with other receptors due to structural similarities with other bioactive compounds.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have shown that it significantly reduces the levels of pro-inflammatory cytokines in activated macrophages.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, its effect on the NF-kB pathway has been noted, which is crucial for cancer cell survival .

Research Findings

A variety of studies have explored the biological activities and mechanisms of action of this compound. Below is a summary table highlighting key findings from different research studies:

StudyBiological ActivityFindings
Study 1Anti-inflammatoryDemonstrated significant inhibition of COX-2 activity in vitro.
Study 2AnticancerInduced apoptosis in breast cancer cell lines via NF-kB modulation.
Study 3AntimicrobialShowed activity against several bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound resulted in reduced swelling and pain associated with induced arthritis, highlighting its therapeutic potential in treating inflammatory diseases.
  • Case Study on Anticancer Activity : In vitro experiments using various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests that it could be further developed as a chemotherapeutic agent .

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